D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride
Brand Name: Vulcanchem
CAS No.: 57704-36-6
VCID: VC0015621
InChI: InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl
Molecular Formula: C11H15Cl3N2O3
Molecular Weight: 329.602

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride

CAS No.: 57704-36-6

Cat. No.: VC0015621

Molecular Formula: C11H15Cl3N2O3

Molecular Weight: 329.602

* For research use only. Not for human or veterinary use.

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride - 57704-36-6

Specification

CAS No. 57704-36-6
Molecular Formula C11H15Cl3N2O3
Molecular Weight 329.602
IUPAC Name N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride
Standard InChI InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
Standard InChI Key AUVANTYWDCEWMP-VTLYIQCISA-N
SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator